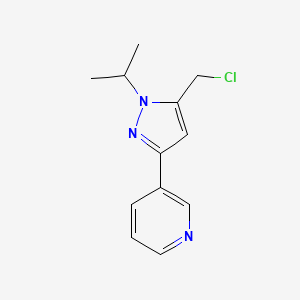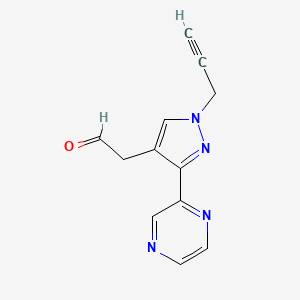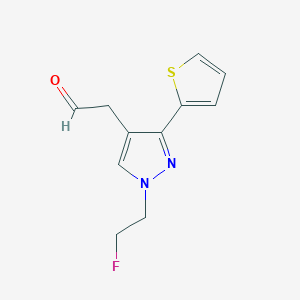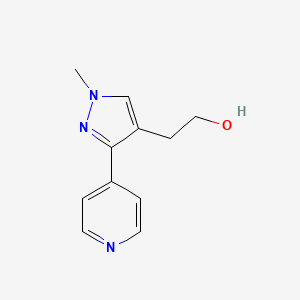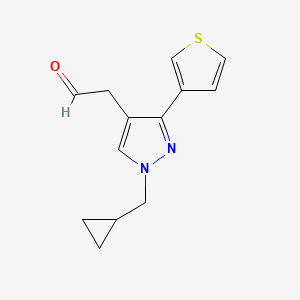
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
説明
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde (CMPTPA) is a compound that has been studied for its potential use in a variety of scientific research applications. CMPTPA is a compound of interest due to its unique chemical structure and its potential to interact with biological systems. CMPTPA is a cyclopropylmethyl derivative of pyrazol-4-yl acetaldehyde, and is a member of the pyrazole family of compounds. It has been studied for its potential use in drug design, as well as for its potential use in the development of new therapeutic agents.
科学的研究の応用
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential use in drug design, as well as for its potential use in the development of new therapeutic agents. 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has also been studied for its potential use in the study of enzyme inhibition, as well as for its potential use in the study of protein-protein interactions. Additionally, 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has been studied for its potential use in the study of signal transduction pathways, as well as for its potential use in the study of gene regulation.
作用機序
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has been studied for its potential use in the study of enzyme inhibition. It has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes. 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has also been shown to interact with other proteins, such as G-protein coupled receptors. Additionally, 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has been shown to interact with DNA, and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has been studied for its potential use in the study of biochemical and physiological effects. It has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes. 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has also been shown to interact with other proteins, such as G-protein coupled receptors. Additionally, 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has been shown to interact with DNA, and may be involved in the regulation of gene expression. It has also been studied for its potential use in the study of signal transduction pathways, as well as for its potential use in the study of drug metabolism.
実験室実験の利点と制限
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be produced in high yields. Additionally, 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has been shown to interact with a variety of enzymes, proteins, and DNA, making it a useful tool for studying biochemical and physiological effects. However, there are some limitations to using 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde in laboratory experiments. It is not approved for use in humans, and therefore its potential use in drug development is limited. Additionally, 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has not been extensively studied, and its full potential is not yet known.
将来の方向性
There are several potential future directions for the study of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde. First, further research is needed to better understand the biochemical and physiological effects of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde. Additionally, further research is needed to better understand the mechanism of action of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde. Additionally, further research is needed to investigate the potential use of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde in drug design and development. Finally, further research is needed to investigate the potential use of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde in the study of gene regulation and signal transduction pathways.
特性
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazol-4-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c16-5-3-11-8-15(7-10-1-2-10)14-13(11)12-4-6-17-9-12/h4-6,8-10H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCSWBJPPNMCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CSC=C3)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







